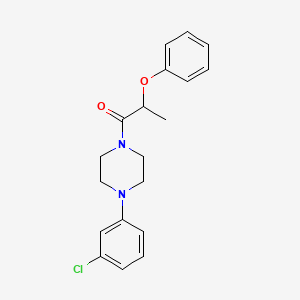
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine is not fully understood. However, it is thought to act on the serotonin system in the brain. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine is a partial agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. It is also a partial agonist of the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and mood.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been shown to increase heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been well-studied, and its effects are well-characterized. However, there are also limitations to using 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments. It is a psychoactive drug, which can make it difficult to interpret results. Additionally, 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is its potential use as a pain reliever. Further studies are needed to determine its effectiveness in treating various types of pain. Another area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine its safety and efficacy in humans. Additionally, there is a need for further studies to determine the optimal dose and dosing regimen for 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine in various experimental settings.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenylpiperazine with 2-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has been studied for its potential therapeutic effects in various areas such as anxiety, depression, and pain. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3-chlorophenyl)-4-(2-phenoxypropanoyl)piperazine has also been studied for its potential use as a pain reliever. It has been shown to reduce pain in animal models of neuropathic pain.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15(24-18-8-3-2-4-9-18)19(23)22-12-10-21(11-13-22)17-7-5-6-16(20)14-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNAHXZKJSXYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)
![ethyl 1,7-dimethyl-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5207177.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5207188.png)

![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)